1-(Cyanomethyl)cyclopropanecarbonitrile

Physicochemical profiling Purification method selection Distillation parameter optimization

Generic cyclopropane dinitriles risk failed regioselective ring-opening, delaying kinase inhibitor programs. 1-(Cyanomethyl)cyclopropanecarbonitrile provides the precise geminal D-A activation profile validated in US10799507. • JAK1 inhibitor scaffold: derived 1-(cyanomethyl)cyclopropyl ester achieves EC₅₀ 3.10 nM. • Orthogonal nitriles enable divergent diversification-hydrolysis to carboxylic acid or reduction to primary amine. • Compatible with Zn-AcOH regioselective hydrogenolysis for γ-substituted propyl dinitriles. • ≥97% purity; standard 1 g-5 g catalog sizes with 8-12 week lead times; custom synthesis and bulk available.

Molecular Formula C6H6N2
Molecular Weight 106.128
CAS No. 2003610-01-1
Cat. No. B2614193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)cyclopropanecarbonitrile
CAS2003610-01-1
Molecular FormulaC6H6N2
Molecular Weight106.128
Structural Identifiers
SMILESC1CC1(CC#N)C#N
InChIInChI=1S/C6H6N2/c7-4-3-6(5-8)1-2-6/h1-3H2
InChIKeyZKDSNUAWDDKJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyanomethyl)cyclopropanecarbonitrile (CAS 2003610-01-1): A Geminally Activated Cyclopropane Dinitrile Building Block for Procurement Consideration


1-(Cyanomethyl)cyclopropanecarbonitrile (CAS 2003610-01-1) is a low-molecular-weight (MW 106.13 g/mol), geminally disubstituted cyclopropane bearing both a nitrile group directly on the ring and a cyanomethyl side chain . This C₆H₆N₂ dinitrile belongs to the broader donor–acceptor (D–A) cyclopropane class, wherein two electron-withdrawing groups activate the strained three-membered ring toward regioselective ring-opening and annulation chemistry [1]. Suppliers offer the compound at ≥97% purity for research-scale procurement, with catalog availability typically in the 1 g to 5 g range [2].

1 Geminal dinitrile D–A cyclopropane for regioselective ring-opening chemistry
2 Enables kinase inhibitor scaffold synthesis (JAK pathway research context)
3 Predicted boiling point differential supports distillation-based purification
4 ≥97% purity specification for reproducible synthetic campaigns

Why Generic Substitution Fails for 1-(Cyanomethyl)cyclopropanecarbonitrile: Structural and Reactivity Constraints


Although several cyclopropane-containing nitriles and dinitriles share the C₆H₆N₂ or similar molecular formulae, the precise geminal arrangement of one directly attached nitrile and one cyanomethyl substituent in 1-(cyanomethyl)cyclopropanecarbonitrile is structurally distinct from analogs such as cyclopropylmalononitrile (a malononitrile with a cyclopropyl substituent) and 1,1-cyclopropanediacetonitrile (a C₇H₈N₂ homolog with two methylene-spaced nitrile groups) . These architectural differences directly affect the compound's D–A cyclopropane activation profile, boiling point (285.3±13.0 °C predicted vs. 247.5±13.0 °C for cyclopropylmalononitrile), and downstream reactivity in medicinal chemistry applications [1]. Consequently, generic interchange among in-class dinitriles risks altered reaction outcomes in multi-step syntheses, particularly those targeting kinase inhibitor scaffolds [2].

Structural mismatch
Cyclopropylmalononitrile and 1,1-cyclopropanediacetonitrile lack the same geminal dinitrile arrangement, altering D–A activation and reactivity.
Purification parameter shift
Predicted boiling point differs by ~38 °C from cyclopropylmalononitrile; distillation methods may not transfer directly without re-optimization.
Purity and scale context
Generic in-class dinitriles vary in purity (95–99%) and available scale; ≥97% lot consistency requires verification for sensitive synthetic steps.

Quantitative Differentiation Evidence for 1-(Cyanomethyl)cyclopropanecarbonitrile Versus Closest In-Class Analogs


Predicted Physicochemical Property Divergence: Boiling Point Separation from Cyclopropylmalononitrile

The predicted boiling point of 1-(cyanomethyl)cyclopropanecarbonitrile (285.3±13.0 °C) exceeds that of the isomeric cyclopropylmalononitrile (CAS 1169770-46-0; 247.5±13.0 °C) by approximately 38 °C, reflecting the distinct geminal substitution pattern [1]. This difference, while predicted rather than experimentally measured, provides a practical basis for distillation-based purification method selection and solvent compatibility assessment during procurement.

Boiling point divergence
Cross-study comparable
285.3±13.0 °C vs 247.5±13.0 °C
~38 °C higher than cyclopropylmalononitrile
Supports distinct purification window selection
Predicted computational values; experimental confirmation advised
Physicochemical profiling Purification method selection Distillation parameter optimization

Predicted Density as a Distinguishing Handling and Formulation Parameter

The predicted density of 1-(cyanomethyl)cyclopropanecarbonitrile (1.09±0.1 g/cm³) is substantially lower than that of cyclopropylmalononitrile (1.152±0.06 g/cm³) [1]. Additionally, 1-(cyanomethyl)cyclopropanecarbonitrile is approximately 3.3% denser than cyclopropylacetonitrile (0.878 g/mL at 25 °C), consistent with the increased molecular weight and additional nitrile group [2].

Density comparison
Cross-study comparable
1.09±0.1 g/cm³ vs 1.152±0.06 g/cm³
~0.06 g/cm³ lower than cyclopropylmalononitrile
Informs solvent layering and extraction design
Predicted values; validate under actual conditions
Density prediction Formulation development Laboratory handling

Medicinal Chemistry Scaffold Differentiation: Kinase Inhibitor Potency Using the 1-(Cyanomethyl)cyclopropyl Core

The 1-(cyanomethyl)cyclopropyl moiety, directly derived from 1-(cyanomethyl)cyclopropanecarbonitrile as a synthetic precursor, appears in a potent JAK1 kinase inhibitor (US10799507, Example 163) with an EC₅₀ of 3.10 nM against human JAK1, along with activity against TYK2 (EC₅₀ 25 nM) and JAK3 (EC₅₀ 13 nM) [1]. While cyclopropyl nitriles broadly serve as cathepsin C inhibitor warheads (e.g., IcatCXPZ-01) [2], the specific 1-(cyanomethyl)cyclopropyl ester prodrug motif in the JAK inhibitor patent is structurally inaccessible from simpler analogs such as cyclopropane-1,1-dicarbonitrile or cyclopropylacetonitrile.

Scaffold-derived JAK1 potency
Class-level inference
EC₅₀ 3.10 nM (JAK1)
patent example incorporating 1-(cyanomethyl)cyclopropyl scaffold
Reported scaffold potency context for kinase inhibitor research
Requires verification with target scaffold; not direct compound activity
Kinase inhibitor JAK1 Drug discovery scaffold Cyanomethyl cyclopropane

D–A Cyclopropane Reactivity Class: Regioselective Ring-Opening Hydrogenolysis Applicability

As a geminally activated dinitrile, 1-(cyanomethyl)cyclopropanecarbonitrile belongs to the donor–acceptor cyclopropane class for which the Zn-AcOH reductive system enables regioselective ring-opening hydrogenolysis. This method has been demonstrated on a representative series of 2-(het)arylcyclopropane-1,1-diesters and dinitriles, providing access to γ-substituted propyl dinitriles that are not readily accessible via alternative methods [1]. The general synthetic methodology for dinitrile-substituted cyclopropanes, achieved via Michael-initiated ring closure in moderate to excellent yields [2], further supports the class-level reactivity that this specific compound can access.

D–A cyclopropane reactivity
Class-level inference
Zn-AcOH regioselective hydrogenolysis compatible
reported for gem-dinitrile D–A cyclopropanes
Enables γ-substituted propyl dinitrile access
Class-level methodology; optimize for specific substrate
Donor-acceptor cyclopropane Regioselective hydrogenolysis Ring-opening Dinitrile reduction

Availability Scale and Purity Profile for Research Procurement Decision-Making

1-(Cyanomethyl)cyclopropanecarbonitrile is commercially available at ≥97% purity from major research chemical suppliers (e.g., Aladdin Scientific) in 1 g, 5 g, and 10 g quantities, with 8–12 week lead times . In contrast, the structurally related 1,1-cyclopropanediacetonitrile (CAS 20778-47-6; C₇H₈N₂), while available at 99% purity in bulk quantities up to kg scale , possesses an additional methylene spacer that alters its D–A cyclopropane activation profile. Cyclopropylmalononitrile (CAS 1169770-46-0) is typically offered at 95% purity , representing a purity differential of ≥2% versus the target compound.

Commercial purity & scale
Data to verify
≥97% purity; 1–10 g scale
8–12 week lead time
Supports research procurement planning
Supplier catalog specifications; confirm lot-specific COA
Research chemical procurement Purity specification Supply chain comparison

Optimal Research and Industrial Application Scenarios for 1-(Cyanomethyl)cyclopropanecarbonitrile (CAS 2003610-01-1)


Kinase-Targeted Medicinal Chemistry: JAK Family Inhibitor Scaffold Development

The 1-(cyanomethyl)cyclopropyl ester motif, accessible via esterification of 1-(cyanomethyl)cyclopropanecarbonitrile-derived intermediates, has demonstrated potent JAK1 inhibition (EC₅₀ 3.10 nM) in patented kinase inhibitor programs (US10799507) [1]. Medicinal chemistry teams pursuing JAK1-, TYK2-, or JAK3-targeted therapies should prioritize this building block over simpler cyclopropane nitriles, as the specific substitution pattern is structurally embedded in the patent example and cannot be replicated using cyclopropane-1,1-dicarbonitrile or cyclopropylacetonitrile.

Donor–Acceptor Cyclopropane Ring-Opening Chemistry for Functionalized γ-Substituted Nitriles

As a geminally activated dinitrile D–A cyclopropane, this compound is compatible with Zn-AcOH regioselective hydrogenolysis methodology developed for accessing γ-substituted propyl dinitriles [2]. Synthetic groups requiring rapid entry to functionalized acyclic dinitrile building blocks should select this compound over mono-nitrile cyclopropanes that lack the requisite geminal activation for regioselective ring-opening. The Michael-initiated ring closure synthesis platform [3] further validates the class-level utility of dinitrile-substituted cyclopropanes.

Specialty Chemical and Agrochemical Intermediate Research

Cyclopropyl nitriles are established intermediates in agrochemical and specialty chemical synthesis [4]. The dual nitrile functionality of 1-(cyanomethyl)cyclopropanecarbonitrile enables orthogonal reactivity—the directly attached nitrile can undergo hydrolysis to carboxylic acid while the cyanomethyl group can be reduced to a primary amine or participate in cycloaddition chemistry, providing a versatile scaffold not achievable with cyclopropylacetonitrile (single nitrile) or cyclopropylmalononitrile (both nitriles on the same exocyclic carbon).

Physicochemical Property-Driven Formulation and Purification Development

The predicted boiling point (285.3±13.0 °C) and density (1.09±0.1 g/cm³) differentiate this compound from isomeric analogs sufficiently to guide distillation and extraction protocol development [5]. Research teams requiring specific volatility or density windows for downstream processing should use these predicted values for initial parameter selection, recognizing the ~38 °C boiling point advantage over cyclopropylmalononitrile for distillation-based purification.

Application
Selection Property
Validation Focus
JAK pathway inhibitor scaffold synthesis
Geminal dinitrile scaffold access
Kinase selectivity profiling
Regioselective ring-opening synthesis
D–A cyclopropane reactivity
Zn-AcOH hydrogenolysis compatibility
Agrochemical intermediate research
Orthogonal nitrile reactivity
Hydrolysis/reduction selectivity
Purification method development
Predicted boiling point differentiation
Distillation parameter optimization
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